5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes both pyrrolidine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with a suitable ketone or aldehyde.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-{[ethyl(propan-2-yl)amino]methyl}-1-(1-ethyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid
- 5-{[methyl(butan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid
Uniqueness
What sets 5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid apart from similar compounds is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Properties
Molecular Formula |
C15H25N3O2 |
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Molecular Weight |
279.38 g/mol |
IUPAC Name |
5-[[methyl(propan-2-yl)amino]methyl]-1-(1-methylpyrrol-3-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H25N3O2/c1-11(2)17(4)10-12-5-6-14(15(19)20)18(12)13-7-8-16(3)9-13/h7-9,11-12,14H,5-6,10H2,1-4H3,(H,19,20) |
InChI Key |
LWNOKDMCSHLCFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC1CCC(N1C2=CN(C=C2)C)C(=O)O |
Origin of Product |
United States |
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